(4-Fluoro-5-methoxy-2-nitrophenyl)methanol
Overview
Description
Mechanism of Action
The compound’s effects on biochemical pathways would also depend on its specific targets. It could potentially affect a wide range of processes, from metabolic pathways to signal transduction .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
The results of the compound’s action would depend on the combination of its targets, mode of action, effects on biochemical pathways, and pharmacokinetics .
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of (4-Fluoro-5-methoxy-2-nitrophenyl)methanol typically involves the nitration of 4-fluoro-2-methoxyaniline . The process begins with the dissolution of 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at low temperatures, followed by the slow addition of potassium nitrate . The reaction mixture is stirred and then poured into ice water, neutralized with sodium hydroxide, and the resulting solid is filtered and dried . This method yields the desired compound with a high degree of purity.
Chemical Reactions Analysis
(4-Fluoro-5-methoxy-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Scientific Research Applications
(4-Fluoro-5-methoxy-2-nitrophenyl)methanol has several applications in scientific research:
Comparison with Similar Compounds
(4-Fluoro-5-methoxy-2-nitrophenyl)methanol can be compared with similar compounds such as:
4-Fluoro-2-methoxy-5-nitroaniline: This compound shares a similar structure but lacks the methanol group, which affects its reactivity and applications.
4-Fluoro-5-methoxy-2-nitrobenzoic acid: This compound has a carboxylic acid group instead of a methanol group, leading to different chemical properties and uses.
4-Fluoro-5-methoxy-2-nitrobenzaldehyde:
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
(4-fluoro-5-methoxy-2-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACWXEOHUXLCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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